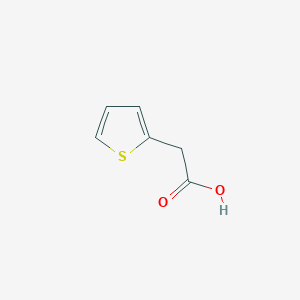
2-Thiopheneacetic acid
Cat. No. B156793
Key on ui cas rn:
1918-77-0
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04221915
Procedure details


α-Phenylthio-2-thiopheneacetic acid (890 mg, 3.56 mmol) was dissolved in acetic acid (6 ml), then zinc dust (350 mg, 5.4 mmol) was added and the mixture was heated under reflux with vigorous stirring. After 30 min., zinc dust (350 mg, 5.4 mmol) was added again, and the mixture was heated under reflux for another 4 hr. with stirring, then cooled to room temperature, and most of the solvent was removed by distillation. Water and ethyl acetate were added and the precipitate was filtered off by the use of celite, and the layers of the filtrate were separated. The organic layer was washed with an aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure and the crystals thus obtained were further recrystallized from ethyl acetate: n-hexane to give 2-thiopheneacetic acid (430 mg) melting at 62° C. (literature value: 62°-65° C.).
Name
α-Phenylthio-2-thiopheneacetic acid
Quantity
890 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C1(S[CH:8]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[C:9]([OH:11])=[O:10])C=CC=CC=1>C(O)(=O)C.[Zn]>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[CH2:8][C:9]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
α-Phenylthio-2-thiopheneacetic acid
|
|
Quantity
|
890 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SC(C(=O)O)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Three
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux with vigorous stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for another 4 hr
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
most of the solvent was removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water and ethyl acetate were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off by the use of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers of the filtrate were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with an aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were further recrystallized from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 430 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

